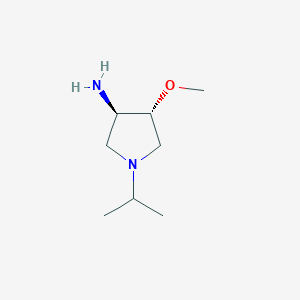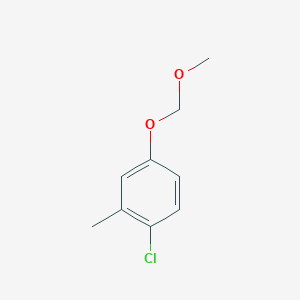
(2-Phenoxycyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fenoxiciclohexil)metanamina es un compuesto orgánico con la fórmula molecular C13H19NO. Es un derivado de la ciclohexilmetanamina, donde un grupo fenoxi se une al segundo carbono del anillo ciclohexilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2-Fenoxiciclohexil)metanamina típicamente implica la reacción de ciclohexilmetanamina con fenol en presencia de un catalizador adecuado. Un método común es la reacción de sustitución nucleofílica, donde la ciclohexilmetanamina reacciona con el fenol en condiciones básicas para formar el producto deseado. La reacción generalmente se lleva a cabo en un disolvente orgánico como etanol o metanol, y se utiliza una base como hidróxido de sodio o hidróxido de potasio para facilitar la reacción .
Métodos de producción industrial
A escala industrial, la producción de (2-Fenoxiciclohexil)metanamina puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas puede mejorar la eficiencia de la síntesis. Además, se emplean técnicas de purificación como la destilación y la recristalización para obtener el compuesto en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
(2-Fenoxiciclohexil)metanamina experimenta diversas reacciones químicas, que incluyen:
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: PhI(OAc)2 y TEMPO se utilizan comúnmente para reacciones de oxidación.
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan para reacciones de reducción.
Sustitución: Las bases como el hidróxido de sodio (NaOH) o el hidróxido de potasio (KOH) se utilizan para facilitar las reacciones de sustitución nucleofílica.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen aldehídos, cetonas y varios derivados sustituidos de (2-Fenoxiciclohexil)metanamina, dependiendo de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
(2-Fenoxiciclohexil)metanamina tiene varias aplicaciones en la investigación científica:
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas sus interacciones con enzimas y receptores.
Mecanismo De Acción
El mecanismo de acción de (2-Fenoxiciclohexil)metanamina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede modular la actividad de estos objetivos, lo que lleva a varios efectos biológicos. Por ejemplo, puede actuar como un agonista o antagonista en ciertos receptores, influyendo en las vías de señalización celular y las respuestas fisiológicas .
Comparación Con Compuestos Similares
Compuestos similares
Ciclohexilmetanamina: Un compuesto similar sin el grupo fenoxi.
Fenoxiciclohexano: Un compuesto donde el grupo fenoxi está unido al anillo ciclohexano sin el grupo metanamina.
Singularidad
(2-Fenoxiciclohexil)metanamina es única debido a la presencia de ambos grupos fenoxi y metanamina, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
(2-phenoxycyclohexyl)methanamine |
InChI |
InChI=1S/C13H19NO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-3,7-8,11,13H,4-6,9-10,14H2 |
Clave InChI |
ZATLFEOVSLJTAV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)CN)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


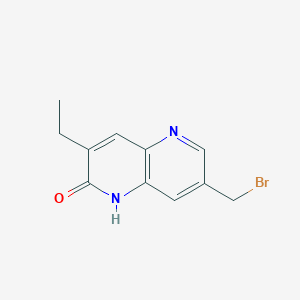
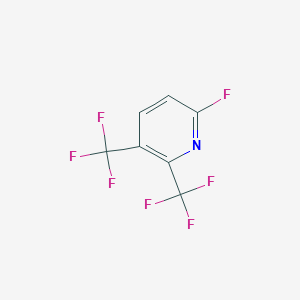
![[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol](/img/structure/B11757904.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11757908.png)
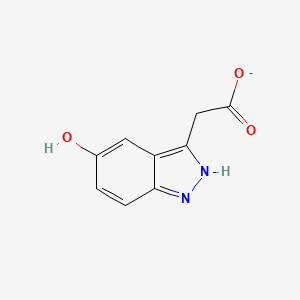
![Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11757938.png)

![2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11757945.png)
![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine](/img/structure/B11757953.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)
![Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B11757974.png)
